molecular formula C11H12ClNO3 B195681 3-(4-Chlorophenyl)glutaramic acid CAS No. 1141-23-7

3-(4-Chlorophenyl)glutaramic acid

Cat. No.: B195681
CAS No.: 1141-23-7
M. Wt: 241.67 g/mol
InChI Key: NLCJVRPOYTZTMS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)glutaramic Acid, with the CAS number 1141-23-7, is a high-purity chemical compound offered for research and development purposes. This compound has a molecular formula of C11H12ClNO3 and a molecular weight of 241.67 g/mol . It is of significant interest in pharmaceutical research, particularly as a synthetic intermediate or reference standard in the development of active pharmaceutical ingredients (APIs). Related chlorophenyl glutaric acid compounds are explicitly used as working standards in the synthesis of Baclofen, a medication used to treat muscle spasticity, highlighting the value of this chemical family in medicinal chemistry . The mechanism of action for this class of compounds often involves interaction with biological enzymes and receptors; structurally similar phenylpropanoic acids are known to interact with aminotransferase enzymes, which play critical roles in amino acid metabolism . As a versatile building block, this compound can be utilized in organic synthesis, process development, and analytical method validation. This product is accompanied by comprehensive characterization data, which may include 1 H-NMR, Mass Spectrometry, and HPLC analysis to confirm identity and purity . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request the Certificate of Analysis for detailed quality specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid
Source PubChem
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InChI

InChI=1S/C11H12ClNO3/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCJVRPOYTZTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405557
Record name 3-(4-Chlorophenyl)glutaramic acid
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Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141-23-7
Record name β-(2-Amino-2-oxoethyl)-4-chlorobenzenepropanoic acid
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Record name 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid
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Record name 3-(4-Chlorophenyl)glutaramic acid
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Record name 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid
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Record name Benzenepropanoic acid, β-(2-amino-2-oxoethyl)-4-chloro
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Record name 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid
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Synthetic Methodologies and Process Optimization

Classical and Stereoselective Synthesis of 3-(4-Chlorophenyl)glutaramic Acid

Classical synthesis routes focus on constructing the carbon skeleton and introducing the necessary functional groups through established chemical reactions. A key challenge in this area is the control of stereochemistry at the two chiral centers of the molecule.

Diastereoselective Synthesis Approaches for Isomeric Forms

A notable diastereoselective synthesis allows for the preparation of all four stereoisomers of 3-(4-chlorophenyl)glutamic acid, from which the corresponding glutaramic acid can be derived. nih.gov This method involves the addition of a chiral glycine (B1666218) enolate equivalent, derived from a bis-lactim ether, to a cinnamate (B1238496) derivative. nih.govacs.org

Specifically, the addition of the lithiated (6S)-(+)-bis-lactim ether to cis-4-chlorocinnamate primarily yields a mixture of the (2R,3S) and (2R,3R) isomers. nih.gov Conversely, using the (6R)-(-)-bis-lactim ether as the chiral auxiliary results in a mixture dominated by the (2S,3R) and (2S,3S) isomers. nih.govacs.org The resulting diastereomeric mixtures can then be separated using techniques like flash silica (B1680970) gel chromatography. acs.org The absolute configurations of the separated isomers have been confirmed through X-ray crystallography. acs.org

Diastereoselective Synthesis Outcomes

Chiral Auxiliary Reactant Major Isomers Produced Ratio
(6S)-(+)-bis-lactim ether cis-4-chlorocinnamate (2R,3S) and (2R,3R) 56:40
(6R)-(-)-bis-lactim ether cis-4-chlorocinnamate (2S,3R) and (2S,3S) 56:42

Chemical Resolution Techniques for Enantiomeric Purity

When a synthesis results in a racemic mixture, chemical resolution is a common technique to isolate the desired enantiomer. For 3-substituted glutaric acid monoamides, this can be achieved through the formation of diastereomeric salts. google.com This process involves reacting the racemic monoamide with a chiral resolving agent, such as a chiral amine or acid. The resulting diastereomeric salts possess different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. Once a diastereomerically pure salt is isolated, the chiral auxiliary can be removed, yielding the enantiomerically pure this compound.

Multistep Synthetic Routes and Intermediate Compounds

The synthesis of this compound, particularly as a precursor for enzymatic reactions, often involves several steps with distinct intermediate compounds. A common starting material is 3-(4-chlorophenyl)glutaric acid. google.comchemicalbook.com

One documented route involves the following key steps:

Esterification: 3-(4-chlorophenyl)glutaric acid is first converted to its corresponding dimethyl ester, dimethyl 3-(4-chlorophenyl)glutarate, by reacting it with methanol (B129727) and thionyl chloride. google.com

Amidation: The resulting dimethyl ester is then treated with ammonia (B1221849) to form 3-(4-chlorophenyl)glutaric acid diamide (B1670390). google.com This diamide serves as a key prochiral substrate for subsequent enzymatic hydrolysis. google.com

Key Intermediates in a Multistep Synthesis Route

Compound Name Role in Synthesis
3-(4-Chlorophenyl)glutaric acid Starting Material
Dimethyl 3-(4-chlorophenyl)glutarate Esterified Intermediate
3-(4-Chlorophenyl)glutaric acid diamide Prochiral Substrate for Enzymatic Hydrolysis

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic synthesis combines chemical and biological methods, using enzymes to perform stereoselective transformations on chemically synthesized substrates. This approach is highly effective for producing optically active compounds.

Enzymatic Hydrolysis of Glutarimides and Glutaric Acid Diamides

A powerful method for producing optically active this compound is the asymmetric enzymatic hydrolysis of a prochiral substrate like 3-(4-chlorophenyl)glutaric acid diamide. google.com In this process, an enzyme selectively hydrolyzes one of the two amide groups of the diamide, leading to the formation of a single enantiomer of the desired monoamide product. google.com The reaction mixture, containing the optically active monoamide product and any unreacted substrate, can then be purified using standard methods such as solvent extraction and chromatography to isolate the final product. google.com

A similar biocatalytic desymmetrization approach has been demonstrated using 3-(4-chlorophenyl)-glutaronitrile as the substrate. nih.gov A nitrilase enzyme selectively hydrolyzes one of the two nitrile groups to a carboxylic acid, yielding (S)-4-cyano-3-(4-chlorophenyl)-butyric acid with high enantiomeric excess. nih.gov

Screening and Characterization of Stereoselective Enzymes (e.g., Imidases, Amidases, Esterases, α-Chymotrypsin)

The success of a chemoenzymatic synthesis hinges on finding a suitable enzyme with high activity and stereoselectivity. This is achieved through a screening process where libraries of microorganisms are tested for their ability to catalyze the desired reaction. google.com For the hydrolysis of 3-(4-chlorophenyl)glutaric acid diamide, various microorganisms are cultivated and their cell suspensions are mixed with the substrate. google.com The resulting product mixture is then analyzed by high-performance liquid chromatography (HPLC) to determine the conversion rate and the enantiomeric excess (%ee) of the product. google.com

Enzymes such as amidases and imidases are particularly relevant for the hydrolysis of amides and imides, respectively. In a related example, a nitrilase-producing strain, Gibberella intermedia, was identified through screening for its ability to hydrolyze 3-(4-chlorophenyl)-glutaronitrile stereoselectively. nih.gov The screening process is crucial for identifying robust biocatalysts that can perform the desired transformation efficiently and with the required stereochemical precision.

Genetic Engineering and Enzyme Optimization for Enhanced Enantioselectivity and Yield

The production of specific, optically active isomers of this compound is crucial for its application as a pharmaceutical intermediate. google.com Biocatalytic methods, particularly the asymmetric hydrolysis of the precursor 3-(4-Chlorophenyl)glutaric acid diamide, have been established using various microorganisms. google.com These processes serve as a foundation for significant improvements through genetic and enzymatic optimization.

Table 1: Microbial Sources and Potential Genetic Optimization

Microbial Source (Genus) Target for Optimization Potential Improvements
Rhodococcus sp. (e.g., R. erythropolis) Amidase / Nitrilase family enzymes Increased enantioselectivity (%ee), higher catalytic turnover, enhanced stability in reaction conditions.
Pseudomonas sp. Amidase / Nitrilase family enzymes Improved substrate specificity, higher yield of the target monoamide, reduced byproduct formation.
Alcaligenes sp. Amidase / Nitrilase family enzymes Greater tolerance to high substrate concentrations, optimized operational temperature and pH range.
Nocardia globerula Amidase / Nitrilase family enzymes Enhanced expression of the catalytic enzyme, leading to higher overall process efficiency.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern pharmaceutical manufacturing to minimize environmental impact and enhance sustainability. nih.govmdpi.com For the synthesis of this compound, these principles are primarily realized through the development of biocatalytic pathways that operate under mild conditions and reduce waste. nih.gov

Development of Environmentally Sustainable Synthetic Pathways

Environmentally sustainable pathways for synthesizing this compound move away from classical chemical methods, which may require harsh reagents and organic solvents. The development of biocatalytic routes represents a significant advance in green synthesis. google.com

A key example is the asymmetric hydrolysis of 3-(4-chlorophenyl)glutaric acid diamide using whole-cell biocatalysts. google.com This process offers several environmental advantages:

Mild Reaction Conditions : The biotransformation is typically conducted in an aqueous medium at moderate temperatures (e.g., 30°C) and near-neutral pH, significantly reducing energy consumption compared to traditional chemical synthesis. google.com

Reduced Waste : The high selectivity of the enzymes minimizes the formation of byproducts, leading to a cleaner reaction and simpler purification processes. This approach avoids the use of protecting groups or chiral resolving agents that contribute to waste streams.

Atom Economy : Biocatalytic reactions are known for their high efficiency, contributing to better atom economy, a core principle of green chemistry. nih.gov

The use of microorganisms like Rhodococcus for targeted biotransformations is a well-established principle for creating more sustainable pharmaceutical production processes. nih.gov

Utilization of Novel Catalytic Systems for Efficiency

The efficiency and selectivity of the synthesis of this compound are greatly enhanced by employing novel catalytic systems, with biocatalysis being at the forefront. Whole microbial cells or their isolated enzymes function as highly effective and specific catalysts. google.comnih.gov

In the synthesis of the optically active monoamide, the enzyme system within the microorganism selectively hydrolyzes one of the two amide groups of the prochiral 3-(4-chlorophenyl)glutaric acid diamide substrate. google.com This reaction produces the desired enantiomer of this compound with high optical purity. google.com This method is a powerful alternative to chemical methods that often produce racemic mixtures requiring subsequent resolution. google.com The reaction can be carried out in a straightforward batch process where the substrate is mixed with a suspension of the microbial cells. google.com

Table 2: Biocatalytic System for this compound Synthesis

Component Description Role in Synthesis
Substrate 3-(4-Chlorophenyl)glutaric acid diamide The starting material that is converted into the final product.
Catalyst Whole cells of Rhodococcus sp., Pseudomonas sp., etc. Provides the amidase enzyme that performs the selective hydrolysis.
Medium Aqueous buffer An environmentally benign solvent system for the reaction.
Product Optically active this compound The desired chiral molecule, produced with high enantiomeric excess.

{"answer":"### 2. Advanced Structural Analysis and Computational Studies of this compound \n\nThe intricate three-dimensional architecture and electronic properties of this compound have been extensively investigated through a combination of advanced analytical techniques and computational modeling. These studies provide crucial insights into its stereochemistry, solid-state behavior, and molecular characteristics.\n\n### 2.1. X-ray Crystallographic Investigations \n\nX-ray crystallography has been an indispensable tool for the definitive determination of the molecular structure of this compound and its derivatives, offering a detailed view of atomic arrangements and intermolecular interactions in the crystalline state.\n\n#### 2.1.1. Determination of Absolute Configuration for Stereoisomers \n\nThe synthesis of this compound can result in a mixture of stereoisomers. X-ray crystallography has been successfully employed to establish the absolute configurations of these isomers. For instance, in a study focused on the diastereoselective synthesis of all four isomers of 3-(4-chlorophenyl)glutamic acid, the absolute configurations of the (2S,3S) and (2S,3R) isomers were unequivocally confirmed through single-crystal X-ray analysis. acs.orgnih.gov Similarly, the structures of diastereomeric salts formed between (R)-(+)- and (S)-(-)-3-(p-chlorophenyl)glutaramic acid and (S)-(-)-phenylethylamine have been determined by X-ray crystallography, which is a critical step in the optical resolution process. rsc.org This technique provides definitive proof of the spatial arrangement of atoms, which is fundamental to understanding the distinct biological activities of each stereoisomer.\n\n#### 2.1.2. Analysis of Supramolecular Interactions and Crystal Packing \n\nThe solid-state architecture of this compound is governed by a network of non-covalent interactions. X-ray diffraction studies have revealed the presence of significant hydrogen bonding and other supramolecular interactions that dictate the crystal packing. nih.govsemanticscholar.org In the crystal structure of a related derivative, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, supramolecular tapes are formed, mediated by carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonds. semanticscholar.orgmdpi.com The packing is further influenced by π-π stacking interactions between the phenyl rings of adjacent molecules. researchgate.net These interactions are crucial in stabilizing the crystal lattice and influencing the physicochemical properties of the compound, such as solubility and melting point. rsc.org\n\n### 2.2. Spectroscopic Elucidation in Research Contexts \n\nSpectroscopic methods are vital for the structural characterization of this compound, providing detailed information about its molecular framework, functional groups, and fragmentation patterns.\n\n#### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment \n\n¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound and its derivatives. In various studies, NMR has been used to confirm the identity and purity of the synthesized compounds. lgcstandards.com For example, in the analysis of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, ¹H NMR spectra in DMSO-d₆ showed distinct signals for the hydroxyl and amide protons, while the ¹³C NMR spectrum revealed characteristic resonances for the carbonyl carbons of the carboxylic acid and amide groups. mdpi.com The chemical shifts and coupling constants observed in the NMR spectra provide valuable information about the connectivity of atoms and the chemical environment of the protons and carbons within the molecule, aiding in the definitive structural assignment. rsc.orggoogle.com\n\nTable 1: Representative ¹H NMR Spectral Data for a Derivative of this compound \n\n| Chemical Shift (δ) ppm | Multiplicity | Assignment |\n| :--- | :--- | :--- |\n| 12.10 | s | OH |\n| 10.03 | s | NH |\n| 7.63 | d | H7,11 |\n| 7.35 | d | H8,10 |\n| 2.36 | t | H4 |\n| 2.28 | t | H2 |\n| 1.81 | quint | H3 |\n\nData obtained for 4-[(4-chlorophenyl)carbamoyl]butanoic acid in DMSO-d₆. mdpi.com\n\nTable 2: Representative ¹³C NMR Spectral Data for a Derivative of this compound \n\n| Chemical Shift (δ) ppm | Assignment |\n| :--- | :--- |\n| 174.6 | C1 (Carboxylic Acid) |\n| 171.4 | C5 (Amide) |\n| 138.7 | C6 |\n| 129.0 | C8,10 |\n| 126.9 | C9 |\n| 121.0 | C7,11 |\n| 35.8 | C4 |\n| 33.4 | C2 |\n| 20.8 | C3 |\n\nData obtained for 4-[(4-chlorophenyl)carbamoyl]butanoic acid in DMSO-d₆. mdpi.com\n\n#### 2.2.2. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis \n\nIR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the this compound molecule.\n\nIR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present. In the related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, characteristic IR absorptions were observed for the N-H stretch, O-H stretch, amide C=O stretch, and asymmetric and symmetric COO⁻ stretches. mdpi.com These vibrational bands confirm the presence of the amide and carboxylic acid functionalities.\n\nTable 3: Characteristic IR Absorptions for a Derivative of this compound \n\n| Wavenumber (cm⁻¹) | Assignment |\n| :--- | :--- |\n| 3305 | ν(N–H) |\n| 3189 | ν(O–H) |\n| 1689 | ν(amide C=O) |\n| 1662 | ν(COasym) |\n| 1589 | ν(C=C) |\n| 1436 | ν(COsym) |\n\nData obtained for 4-[(4-chlorophenyl)carbamoyl]butanoic acid. mdpi.com\n\nUV-Vis spectroscopy reveals information about the electronic transitions within the molecule. For 4-[(4-chlorophenyl)carbamoyl]butanoic acid in acetonitrile, well-defined absorption bands were observed, which are attributed to n-π* and π-π* transitions associated with the carbonyl groups and the phenyl ring. mdpi.com A patent for a salt of the compound also reports its UV absorption spectrum. google.com\n\nTable 4: UV-Vis Absorption Data for a Derivative of this compound \n\n| Wavelength (λ_abs) (nm) | Molar Absorptivity (ε) (L·cm⁻¹·M⁻¹) | Assignment |\n| :--- | :--- | :--- |\n| 250.0 | 21,541 | n-π(C=O) |\n| 200.6 | 27,476 | π-π(C=O) |\n| 191.2 | 67,181 | π-π*(C=C) |\n\nData obtained for 4-[(4-chlorophenyl)carbamoyl]butanoic acid in acetonitrile. mdpi.com\n\n#### 2.2.3. Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis \n\nMass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The mass spectrum of the related compound, 3-(4-chlorophenyl)glutaric acid, shows a molecular ion peak [M]⁺ that confirms its molecular weight. chemicalbook.com The fragmentation pattern provides valuable structural information by revealing the characteristic losses of small neutral molecules and the formation of stable fragment ions. miamioh.edu For instance, a high-resolution mass spectrometry (HRMS) analysis of a derivative of this compound provided an exact mass that was consistent with its calculated molecular formula. rsc.orggoogle.com\n\n### Compound Names \n\n| Compound Name |\n| :--- |\n| this compound |\n| (2S,3S)-3-(4-Chlorophenyl)glutamic acid |\n| (2S,3R)-3-(4-Chlorophenyl)glutamic acid |\n| (R)-(+)-3-(p-Chlorophenyl)glutaramic acid |\n| (S)-(-)-3-(p-Chlorophenyl)glutaramic acid |\n| (S)-(-)-phenylethylamine |\n| 4-[(4-Chlorophenyl)carbamoyl]butanoic acid |\n| 3-(4-Chlorophenyl)glutaric acid |"}

Advanced Structural Analysis and Computational Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the modern drug discovery and development pipeline. These in silico techniques allow for the prediction of molecular properties, the simulation of complex biological interactions, and the rational design of novel therapeutic agents. For a molecule such as 3-(4-Chlorophenyl)glutaramic acid, these computational approaches provide profound insights into its structure-activity relationships, guiding further experimental investigation. By simulating the molecule at an atomic level, researchers can unlock a deeper understanding of its electronic characteristics, conformational flexibility, and potential biological targets, thereby accelerating the identification of lead compounds and optimizing their properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the geometric, electronic, and energetic properties of molecules like this compound. DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict various reactivity descriptors.

Research on structurally similar compounds, such as (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, demonstrates the utility of DFT methods like B3LYP with a 6-311G++(d,p) basis set. ajrconline.org Such studies calculate key electronic properties that are crucial for understanding a molecule's stability and reactivity. For this compound, these calculations would provide a detailed map of its electrostatic potential, indicating regions that are prone to electrophilic or nucleophilic attack. This information is fundamental for predicting how the molecule might interact with biological macromolecules.

Furthermore, DFT studies can provide insight into the enantioselectivity observed in the synthesis of related chiral compounds like 3-(4-chlorophenyl)-glutaric acid derivatives. molaid.com By modeling the transition states of reactions, DFT can help explain why one stereoisomer is formed preferentially over another.

Table 1: Predicted Electronic Properties of a Chlorophenyl-Containing Compound via DFT (Note: This table is illustrative, based on calculations for a related compound, (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, and represents the type of data obtainable for this compound.) ajrconline.org

PropertyPredicted ValueUnit
Total Dipole Moment4.45D
Mean Polarizability (α)17.40 x 10⁻²⁴esu
Anisotropic Polarizability (Δα)23.37 x 10⁻²⁴esu
First Hyperpolarizability (β)11.84 x 10⁻³⁰esu

These predicted values for parameters like polarizability and hyperpolarizability are instrumental in assessing the non-linear optical (NLO) properties of a compound, while the dipole moment influences its solubility and ability to engage in intermolecular interactions.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe the conformational flexibility of a compound like this compound over time and to simulate its interaction with a biological target, such as a receptor or enzyme.

Such simulations provide a dynamic view that complements static structural data. By tracking the trajectory of the ligand within the binding site, MD can help predict the binding affinity and residence time, which are critical parameters for drug efficacy. For example, simulations can show how the flexible glutaramic acid chain and the rigid chlorophenyl group explore different conformations to achieve an optimal fit within a binding pocket. plos.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. acs.org

In the context of this compound, a QSAR model would be built using a dataset of related compounds with known biological activities. For example, in the development of novel GABA analogues, researchers have included compounds with a p-Cl-phenyl substituent at the β-position, analogous to the structure of this compound, to enhance lipophilicity. nih.gov

The model is constructed by calculating various molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, or topological. A statistical method, such as multiple linear regression or machine learning, is then used to generate an equation that links these descriptors to the observed activity. QSAR studies on various classes of bioactive molecules have often highlighted the importance of hydrophobic and steric effects in determining their biological profile. acs.org

Table 2: Illustrative Molecular Descriptors for a QSAR Model (Note: This table is a representative example of descriptors used in QSAR studies of GABA analogues and is for illustrative purposes.) nih.gov

DescriptorDescriptionTypical Value Range
LogPOctanol-water partition coefficient-1 to 5
Molecular Weight (MW)Mass of the molecule150 to 500 Da
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms40 to 140 Ų
Number of Rotatable Bonds (nRotb)Count of bonds allowing free rotation2 to 15

The resulting QSAR model can then be used to predict the activity of this compound and to design new derivatives with potentially improved potency or other desired properties. These models are a cornerstone of modern medicinal chemistry for hit-to-lead optimization. researchgate.net

Biological Activity and Pharmacological Research

Mechanisms of Biological Action

The mechanisms through which 3-(4-Chlorophenyl)glutaramic acid exerts its effects are complex and appear to be highly dependent on its three-dimensional structure.

Modulation of Neurotransmitter Systems (e.g., GABAergic System)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. graphyonline.com Its effects are mediated through GABA receptors, which are targets for various therapeutic agents. nih.govnih.govresearchgate.net The glutamatergic system, the main excitatory pathway, and the GABAergic system are intricately linked, maintaining a delicate balance in brain function. nih.govnih.gov

Agonist and Antagonist Properties at Specific Receptor Subtypes (e.g., GABAB receptors, mGlu5 receptors)

Research into the specific receptor interactions of this compound has revealed antagonist properties for one of its stereoisomers. Specifically, the (2R,3S)-isomer of the related compound 3-(4-chlorophenyl)glutamic acid has been identified as a weak N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) has been a target of interest for therapeutic development. nih.govnih.gov While some research has explored the development of mGluR5 antagonists for various conditions, the direct agonist or antagonist activity of this compound at mGluR5 or GABA B receptors has not been definitively established in the available literature.

Effects on Neuronal Depolarization and Neurotransmission

A significant focus of research on 3-(4-chlorophenyl)glutamic acid, a closely related compound, has been its effect on neuronal depolarization. Studies on neonatal rat motoneurons have shown that the stereoisomers of this compound have distinct effects on depolarizations induced by L-homocysteic acid (L-HCA), an excitatory amino acid. This action is thought to be mediated by the inhibition of L-HCA uptake. nih.gov

Specifically, the (2S,3S)- and (2S,3R)-isomers were found to be selective potentiators of L-HCA-induced depolarizations, with the (2S,3S)-isomer being more potent. nih.govnih.gov In contrast, the (2R,3S)-isomer exhibited a slight but significant depressant effect on these depolarizations. nih.gov These findings suggest that the compound can modulate neuronal excitability and neurotransmission in a stereospecific manner, likely by affecting the clearance of certain excitatory amino acids from the synaptic cleft. nih.gov

Enzyme Inhibition Profiles and Kinetic Studies

Currently, there is a lack of specific data in the public domain regarding the enzyme inhibition profiles and detailed kinetic studies for this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The relationship between the chemical structure of this compound and its biological activity is a key area of investigation, with stereochemistry playing a pivotal role.

Influence of Stereochemistry on Biological Potency and Selectivity

The stereochemical configuration of 3-(4-chlorophenyl)glutamic acid has a profound impact on its biological effects. Research has demonstrated that the four stereoisomers of this compound exhibit markedly different activities. nih.govnih.gov

The (2S,3S)-isomer is the most potent potentiator of depolarizations induced by L-homocysteic acid. nih.govnih.gov The (2S,3R)-isomer also potentiates these depolarizations, but to a lesser extent than the (2S,3S)-isomer. nih.gov Conversely, the (2R,3S)-isomer acts as a weak NMDA antagonist and has a slight depressant effect on L-HCA-induced responses. nih.gov The (2R,3R)-isomer was found to be inactive in these studies. nih.gov

This clear differentiation in the activity of the stereoisomers underscores the high degree of stereoselectivity of its biological targets. The precise three-dimensional arrangement of the functional groups is critical for its interaction with receptors and transporters, dictating both the potency and the nature of its pharmacological action.

The table below summarizes the differential actions of the stereoisomers of 3-(4-chlorophenyl)glutamic acid on L-HCA-evoked depolarizations in neonatal rat motoneurons.

StereoisomerEffect on L-HCA-evoked DepolarizationPotency
(2S,3S)PotentiationHigh
(2S,3R)PotentiationModerate
(2R,3S)Depression (Weak NMDA antagonist)Low
(2R,3R)InactiveNone

Preclinical Research and In Vitro/In Vivo Assessments

Preclinical research forms the cornerstone of drug discovery, providing essential information about the efficacy and mechanism of action of a new chemical entity before it can be considered for clinical trials. For a compound like this compound, a battery of in vitro and in vivo tests would be necessary to elucidate its therapeutic potential.

Given the structural resemblance of this compound to gamma-aminobutyric acid (GABA), a primary line of investigation would be its interaction with GABA receptors. nih.govresearchgate.net Cell-based assays are invaluable tools for this purpose. researchgate.netplos.orgacs.orgnih.govenamine.net

One common approach involves using cell lines, such as Human Embryonic Kidney (HEK293) cells, that are engineered to express specific subtypes of GABA receptors (e.g., GABAA or GABAB). researchgate.netenamine.net Techniques like fluorescence resonance energy transfer (FRET) or the use of fluorescent probes can be employed to measure changes in intracellular signaling molecules, such as calcium ions or cyclic AMP (cAMP), upon compound application. researchgate.netplos.orgacs.org These assays can determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these receptors.

Electrophysiological techniques, such as patch-clamp recordings on cultured neurons or receptor-expressing cells, provide a more direct measure of ion channel function. enamine.net These studies can reveal detailed information about the compound's effect on receptor kinetics and ion flow. High-throughput screening platforms often utilize automated patch-clamp systems to test large libraries of compounds efficiently.

Table 2: Examples of Cell-Based Assays for Evaluating this compound

Assay Type Principle Information Gained
Fluorescent Imaging Plate Reader (FLIPR) Assay Measures changes in intracellular calcium or membrane potential using fluorescent dyes.Provides information on receptor activation or inhibition in a high-throughput format. researchgate.net
cAMP Assay Quantifies the levels of cyclic AMP, a second messenger often modulated by G-protein coupled receptors like GABAB.Determines if the compound affects Gi/o-coupled receptor signaling pathways.
Radioligand Binding Assay Measures the ability of the compound to displace a known radioactive ligand from its receptor binding site.Determines the binding affinity (Ki) of the compound for a specific receptor.
Whole-Cell Patch Clamp Directly measures the flow of ions through receptor channels in response to the compound.Provides detailed information on the compound's efficacy, potency, and mechanism of action (e.g., agonist, antagonist, channel blocker). enamine.net

Animal Models for Evaluation of Therapeutic Potential (e.g., spasticity, neurological disorders)

Should in vitro studies suggest a promising pharmacological profile, the next step would be to evaluate the therapeutic potential of this compound in animal models of disease. Given its structural similarity to baclofen (B1667701), a known muscle relaxant and anti-spasticity agent, models of spasticity resulting from spinal cord injury or multiple sclerosis would be highly relevant. nih.govresearchgate.net

In such models, the compound's ability to reduce muscle tone and improve motor function would be assessed. researchgate.net Behavioral tests, such as the Ashworth scale for muscle spasticity in rodents, and electrophysiological measurements, like the H-reflex, are commonly used to quantify the effects.

Beyond spasticity, the potential of GABAergic compounds in a range of neurological and psychiatric disorders warrants investigation. nih.govresearchgate.net Animal models of epilepsy, anxiety, and neuropathic pain could be employed to explore the broader therapeutic utility of this compound. nih.gov In these models, researchers would look for reductions in seizure frequency, anxiolytic-like behaviors in tests such as the elevated plus-maze, or attenuation of pain responses to noxious stimuli.

To gain a deeper understanding of the compound's in vivo effects, its pharmacological profile would be characterized in specific biological systems. This involves studying its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound's bioavailability and for establishing a dosing regimen for further preclinical and clinical studies.

Ex vivo tissue preparations, such as isolated smooth muscle strips from the ileum or bladder, can be used to assess the compound's effects on peripheral GABA receptors. Organ bath experiments allow for the determination of potency and efficacy in a more physiologically relevant setting than cell-based assays.

Furthermore, in vivo microdialysis in animal models can be used to measure the levels of neurotransmitters, including GABA and glutamate, in specific brain regions following administration of this compound. This can provide direct evidence of its ability to modulate neurotransmission in the central nervous system. The potential excitatory actions of GABA on sensory axons, as a recent study suggests, could also be an important aspect to investigate, as this might influence its effects on sensory transmission and muscle spasms. ualberta.ca

Metabolic Pathways and Toxicological Investigations

Biotransformation and Metabolite Identification

The biotransformation of 3-(4-Chlorophenyl)glutaramic acid and its parent compounds, glutarimide (B196013) derivatives, is a key area of investigation, particularly focusing on microbial and enzymatic processes.

Several bacterial strains have been identified for their capacity to metabolize glutarimide derivatives, such as 3-(4-chlorophenyl) glutarimide (CGI) and 3-(4-chlorophenyl) glutaric acid diamide (B1670390) (CGD). Notably, microorganisms like Alcaligenes faecalis NBRC13111, Burkholderia phytofirmans DSM17436, and Comamonas sp. KNK3-7 have demonstrated the ability to hydrolyze these compounds. researchgate.netnih.gov This microbial action leads to the stereoselective formation of (R)-3-(4-chlorophenyl) glutaric acid monoamide (CGM), a significant synthetic intermediate. researchgate.netnih.gov The process highlights a desymmetrization of the glutaric acid diamide, showcasing the potential for using microorganisms in green chemistry applications for producing chiral compounds. nih.gov

A screening of various microorganisms revealed that four CGD-assimilating strains were effective catalysts for producing (R)-CGM. nih.gov Among these, Comamonas sp. KNK3-7 was identified as the most promising, yielding (R)-CGM with a high optical purity of 98.7% enantiomeric excess. nih.gov This particular strain was also found to be effective in the asymmetric hydrolysis of other derivatives like 3-isobutyl glutaric acid diamide. nih.gov

The breakdown of glutarimide derivatives related to this compound is facilitated by specific enzymes. The primary enzymatic reaction is hydrolysis, catalyzed by amidases and imidases. researchgate.netnih.govnih.gov An imidase from Burkholderia phytofirmans DSM17436, designated as BpIH, has been purified and shown to effectively generate (R)-3-(4-chlorophenyl) glutaric acid monoamide (CGM) from 3-(4-chlorophenyl) glutarimide (CGI). nih.gov Similarly, an amidase from Comamonas sp. KNK3-7 has been identified and its gene cloned, showing R-selective hydrolysis of 3-(4-chlorophenyl) glutaric acid diamide (CGD). researchgate.net

These enzymes exhibit remarkable stereoselectivity. For instance, the imidase from Alcaligenes faecalis NBRC13111 and Burkholderia phytofirmans DSM17436 hydrolyzes CGI to (R)-CGM with enantiomeric excesses of 98.1% and 97.5%, respectively. researchgate.netnih.gov The purified recombinant BpIH and a homologous imidase from A. faecalis (AfIH) both catalyze the (R)-selective hydrolysis of CGI. nih.gov These enzymes are stable over a pH range of 6-10 and at temperatures below 40°C, and they are not metalloproteins. nih.gov

EnzymeSource OrganismSubstrateProductSelectivity
Imidase (BpIH)Burkholderia phytofirmans DSM174363-(4-chlorophenyl) glutarimide (CGI)(R)-3-(4-chlorophenyl) glutaric acid monoamide (CGM)97.5% e.e.
Imidase (AfIH)Alcaligenes faecalis NBRC131113-(4-chlorophenyl) glutarimide (CGI)(R)-3-(4-chlorophenyl) glutaric acid monoamide (CGM)98.1% e.e.
Amidase (CoAM)Comamonas sp. KNK3-73-(4-chlorophenyl) glutaric acid diamide (CGD)(R)-3-(4-chlorophenyl) glutaric acid monoamide (CGM)98.7% e.e.

The primary and most well-documented metabolite arising from the microbial and enzymatic degradation of 3-(4-chlorophenyl) glutarimide and its diamide counterpart is (R)-3-(4-chlorophenyl) glutaric acid monoamide (CGM). researchgate.netnih.govnih.gov This optically active monoamide is a crucial intermediate in the synthesis of pharmaceuticals. nih.gov The stereospecific nature of the enzymatic hydrolysis ensures the production of the desired (R)-enantiomer with high purity. researchgate.netnih.govnih.gov

Further metabolism in more complex biological systems has been explored to a lesser extent in the available literature. However, studies on related compounds suggest that metabolic pathways could involve hydroxylation and other phase I and phase II reactions. For instance, research on other xenobiotics has utilized liver S9 fractions to study species differences in metabolism, including sulfation and amidation with amino acids like glycine (B1666218) and taurine. researchgate.net While not directly demonstrated for this compound, these are plausible metabolic routes in mammalian systems.

Mechanistic Toxicology Research

Understanding the toxicological profile of this compound at the molecular level is crucial. This involves in vitro studies to determine its effects on cell viability and the underlying cellular stress responses.

While direct studies on the cytotoxicity of this compound are not extensively reported, research on structurally related compounds provides valuable insights. For example, a study on metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant cytotoxic activity against human colorectal carcinoma cells (HCT-116). nih.govresearchgate.net Several of these complexes exhibited inhibitory actions with IC50 values in the micromolar range, while showing no significant effect on normal human embryonic kidney cells (HEK-293), suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

Treatment of HCT-116 cells with some of these complexes led to noticeable changes in cell membrane and nuclear structure, including nuclear condensation and disintegration, which are hallmarks of apoptosis. nih.gov This suggests that compounds with a 3-(4-chlorophenyl) moiety may have the potential to induce programmed cell death.

The interaction of this compound stereoisomers with neuronal pathways has been a subject of investigation. Specifically, the (2S,3S)- and (2S,3R)-isomers have been shown to potentiate depolarizations induced by L-homocysteic acid in neonatal rat motoneurons. nih.gov This effect is thought to be mediated by the inhibition of excitatory amino acid uptake sites, suggesting a specific molecular target for these compounds. nih.gov

General cellular stress responses to chemical exposure often involve the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. Multiparametric analyses using flow cytometry on cells treated with cytotoxic agents have revealed increases in mitochondrial oxidative stress, detected by sensors like MitoSOX, and a loss of mitochondrial membrane potential. thermofisher.com While not specific to this compound, these methods represent the current approaches to investigating cellular stress pathways that could be induced by this compound. Such studies are crucial for elucidating the mechanisms underlying any observed cytotoxicity.

Applications and Future Directions in Pharmaceutical Research

Role as Pharmaceutical Intermediates and Lead Compounds

3-(4-Chlorophenyl)glutaramic acid and its parent compound, 3-(4-chlorophenyl)glutaric acid, are pivotal intermediates in the synthesis of clinically significant molecules. They also serve as lead compounds, providing a foundational chemical structure that can be modified to develop new drugs with improved efficacy and specificity.

The most prominent application of this compound is as a direct precursor in the synthesis of Baclofen (B1667701), a gamma-aminobutyric acid (GABA) analogue used as a muscle relaxant. uniroma1.itguidetopharmacology.org The synthesis of Baclofen from the related 3-(4-chlorophenyl)glutaric acid involves a series of well-established chemical transformations where the glutaramic acid is a key intermediate.

The common synthetic route begins with the dehydration of 3-(4-chlorophenyl)glutaric acid to form its corresponding anhydride. cphi-online.com This anhydride is then treated with ammonia (B1221849) to open the ring, yielding this compound (the monoamide). Subsequent cyclization of the glutaramic acid forms 3-(4-chlorophenyl)glutarimide. The final step involves a Hofmann rearrangement of the glutarimide (B196013), which converts the imide functional group into a primary amine, yielding Baclofen. pharmaffiliates.com

Furthermore, the resolution of racemic this compound is a critical step for producing enantiomerically pure (R)-Baclofen, which is the biologically active isomer. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as (S)-(–)-α-phenylethylamine, allowing for the separation of the desired enantiomer.

A summary of a typical synthetic pathway is presented below:

StepStarting MaterialReagents/ConditionsIntermediate/ProductPurpose
13-(4-Chlorophenyl)glutaric acidHeat (Dehydration)3-(4-Chlorophenyl)glutaric anhydrideFormation of a reactive cyclic anhydride.
23-(4-Chlorophenyl)glutaric anhydrideAmmonia (NH₃)This compound Ring-opening to form the key monoamide intermediate.
3This compound Heat (Dehydration)3-(4-Chlorophenyl)glutarimideCyclization to form the imide precursor for rearrangement.
43-(4-Chlorophenyl)glutarimideSodium hypobromite (NaOBr) or similar(±)-BaclofenHofmann rearrangement to form the final GABA analogue.

Beyond its role in Baclofen synthesis, the this compound scaffold is being explored for the development of new therapeutic agents for a range of disorders.

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Antagonists: Research has identified this compound as a reagent for synthesizing heterocyclic compounds that act as mGlu5 antagonists. chemicalbook.com These antagonists are under investigation for their potential in treating conditions such as migraine, gastroesophageal reflux disease, and various urinary tract disorders. chemicalbook.com The antagonism of mGlu5 receptors is also a significant area of research for neurological and psychiatric conditions, including addiction, where these receptors are implicated in the reinstatement of drug-seeking behavior. nih.gov

Cholecystokinin (CCK) Antagonists: Novel derivatives of glutaramic acid have been developed and evaluated for their anti-cholecystokinin (CCK) activity. nih.gov These compounds act as competitive and specific CCK antagonists, with some demonstrating an affinity for the CCK receptor hundreds of times higher than the model compound, proglumide. nih.gov Further studies have shown that these glutaramic acid derivatives can differentiate between central and peripheral CCK receptors, a property that could be exploited to develop targeted therapies with fewer side effects. nih.gov

Other GABA Analogues and Derivatives: The core structure of this compound is a valuable starting point for creating other GABA analogues with potential applications in treating neurological disorders like epilepsy, neuropathic pain, and behavioral disorders. nih.gov Modifications to the baclofen structure, for which this compound is a key precursor, have led to new derivatives with antinociceptive (pain-relieving) properties. researchgate.net

Drug Design and Rational Development Strategies

The this compound framework is amenable to modern drug design strategies, which aim to rationally develop more potent and selective molecules. These approaches leverage computational tools and a deep understanding of drug-receptor interactions.

Both ligand-based and structure-based design strategies have been applied to baclofen and its analogues, providing insights that are directly relevant to derivatives of this compound.

Ligand-Based Design: This approach relies on the knowledge of molecules that bind to a specific biological target. Quantitative Structure-Activity Relationship (QSAR) studies have been performed on a series of baclofen analogues to understand the structural requirements for binding and activation of the GABA-B receptor. nih.gov These studies have highlighted the importance of electronic properties and the specific nature of the aromatic moiety for receptor interaction. nih.gov For instance, QSAR analysis suggests that the ability of the p-chlorophenyl group to engage in aromatic-aromatic π-stacking interactions is a key feature for high-affinity binding. nih.gov The development of radiolabelled ligands like 3HBaclofen has further improved the ability to study these ligand-receptor interactions. nih.gov

Structure-Based Design: When the three-dimensional structure of the target receptor is known, structure-based design can be employed. The availability of crystal structures for the GABA-B receptor has enabled molecular docking and homology modeling studies. nih.govuq.edu.au These computational techniques have been used to predict how baclofen analogues fit into the receptor's binding site, revealing key interactions with specific amino acid residues like Tyr366 and Tyr395. nih.gov By combining molecular docking with QSAR, researchers have developed validated mathematical models that predict the activity of GABA-B agonists, leading to the proposal of novel compounds with potentially improved activity. nih.govresearchgate.net

These advanced medicinal chemistry strategies are used to modify existing lead compounds to discover novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or new intellectual property.

Bioisosteric Replacement: This strategy involves substituting one atom or group of atoms in a molecule with another that has broadly similar physical or chemical properties. cambridgemedchemconsulting.comnih.gov This approach has been successfully applied to the baclofen scaffold. In one study, new (R)-baclofen derivatives were designed by replacing the para-chlorophenyl group with an isoxazole ring and the carboxylic acid functional group with a tetrazole ring. researchgate.net Such modifications aim to alter the compound's electronic and steric properties to achieve more favorable interactions with the target receptor while potentially improving drug-like properties. researchgate.netufrj.br

Scaffold Hopping: This technique involves replacing the core molecular framework (the scaffold) of a known active compound with a structurally different one, while maintaining the essential pharmacophoric elements responsible for biological activity. uniroma1.itnih.gov This can lead to the discovery of entirely new classes of compounds. While direct examples starting from this compound are not extensively documented, the principle is highly relevant in the broader field of GABA receptor ligands. For example, scaffold hopping has been instrumental in discovering novel, structurally diverse ligands for the GABA-A receptor, starting from the well-known benzodiazepine core. uniroma1.it This demonstrates the potential for applying similar strategies to discover novel GABA-B receptor modulators based on the key features of the baclofen structure.

Emerging Research Areas and Unexplored Potential

While the primary focus of research on this compound and its parent dicarboxylic acid has been in pharmaceutical development, emerging studies highlight its potential in other scientific domains, particularly in materials science.

Recent research has demonstrated that 3-(4-chlorophenyl)glutaric acid can be used as an organic ligand to construct novel coordination polymers (CPs). acs.orgguidechem.com These are crystalline materials formed by the self-assembly of metal ions and organic ligands. In one study, two new one-dimensional coordination polymers were synthesized using 3-(4-chlorophenyl)glutaric acid in combination with another ligand and either cobalt(II) or nickel(II) ions. acs.orgfigshare.com

These materials were found to exhibit fluorescent properties, making them potentially useful as chemical sensors. The study demonstrated their capability as "turn-on" or "turn-off" fluorescent sensors for the detection of various antibiotics and for sensing pH levels. acs.org

Coordination PolymerAnalyte DetectedSensing Effect
Co(II)-based CP 1ErythromycinTurn-on Fluorescence
Co(II)-based CP 1OxacillinTurn-on Fluorescence
Co(II)-based CP 1FuraltadoneTurn-off Fluorescence
Ni(II)-based CP 2ErythromycinTurn-on Fluorescence
Ni(II)-based CP 2OxacillinTurn-on Fluorescence
Ni(II)-based CP 2FuraltadoneTurn-off Fluorescence
Ni(II)-based CP 2pHFluorescence Response

This application in the field of supramolecular chemistry and materials science represents a significant and largely unexplored potential for this compound. biosynth.com It opens up new avenues of research beyond its traditional role as a pharmaceutical intermediate, suggesting future applications in areas like environmental monitoring, diagnostics, and catalysis. researchgate.net

Advanced Biocatalytic Systems for Chiral Synthesis

The stereoselective synthesis of chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. For this compound, a key intermediate in the synthesis of the muscle relaxant Baclofen, advanced biocatalytic systems offer a green and efficient alternative to traditional chemical methods for producing the desired single enantiomer. chim.itchemicalbook.com

One of the most effective biocatalytic strategies involves the desymmetrization of a prochiral precursor, 3-(4-chlorophenyl)glutarimide. Specific enzymes, known as imidases, have been identified that can selectively hydrolyze the imide ring to yield an optically active glutaramic acid derivative. nih.gov Research has shown that bacterial strains such as Alcaligenes faecalis and Burkholderia phytofirmans are capable of hydrolyzing 3-(4-chlorophenyl)glutarimide to produce (R)-3-(4-chlorophenyl)glutaramic acid monoamide with high enantiomeric excess (e.e.). nih.gov Specifically, imidases purified from these strains, BpIH and AfIH, have been shown to catalyze the (R)-selective hydrolysis of the glutarimide precursor. nih.gov

Another prominent method is the enzymatic kinetic resolution of racemic mixtures. This can be achieved through the asymmetric hydrolysis of 3-(4-chlorophenyl)glutaric acid diesters using hydrolases like lipases. For instance, the immobilized enzyme Novozym 435 has been used in the enantioselective hydrolysis of 3-(4-chlorophenyl)glutaric acid dimethyl ester. google.com This process yields a chiral monoester which can then be converted to the desired chiral glutaramic acid. google.com

Furthermore, chemoenzymatic routes starting from precursors like methyl 4-chlorocinnamate have been developed. These multi-step syntheses can incorporate biocatalysts such as amine transaminases (ATAs) for the stereoselective conversion of a keto group to an amine. nih.gov An extensive screening of transaminase libraries can identify enzymes that convert precursor aldehydes, such as methyl 3-(4-chlorophenyl)-4-oxobutanoate, into the corresponding chiral amino acid ester with high stereoselectivity, which is a direct precursor to the final active pharmaceutical ingredient. nih.gov These enzymatic methods provide significant advantages over chemocatalytic approaches in terms of efficiency, selectivity, and environmental sustainability. mecp2024.com

Table 1: Biocatalytic Systems for Chiral Synthesis of this compound and Precursors

Biocatalytic Method Enzyme/Microorganism Substrate Product Enantiomeric Excess (e.e.)
Desymmetric Hydrolysis Alcaligenes faecalis NBRC13111 3-(4-chlorophenyl) glutarimide (R)-3-(4-chlorophenyl) glutaric acid monoamide 98.1%
Desymmetric Hydrolysis Burkholderia phytofirmans DSM17436 3-(4-chlorophenyl) glutarimide (R)-3-(4-chlorophenyl) glutaric acid monoamide 97.5%
Asymmetric Hydrolysis Novozym 435 (Immobilized Lipase) 3-(4-chlorophenyl)glutaric acid dimethyl ester Chiral monoester High
Asymmetric Transamination Amine Transaminase (ATA) Library Methyl 3-(4-chlorophenyl)-4-oxobutanoate Chiral β-amino acid ester High

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing pharmaceutical research, from drug discovery to process optimization. mit.edupreprints.org While specific applications of AI/ML directly on this compound are not extensively documented in public literature, the established methodologies in the field are highly applicable for its optimization. These computational tools can significantly accelerate the development and improve the efficiency of synthetic pathways for this crucial intermediate. preprints.org

One key area of application is in enzyme engineering and biocatalyst discovery. nih.gov Machine learning algorithms can analyze vast genetic and protein sequence databases to identify novel enzymes, such as imidases or lipases, with potential activity for the chiral synthesis of this compound. mdpi.com Once a candidate enzyme is identified, AI can guide protein engineering efforts through predictive modeling. By analyzing the enzyme's 3D structure, ML models can predict how specific amino acid mutations will affect its stability, activity, and enantioselectivity, thereby reducing the time and effort required in the laboratory for directed evolution experiments. nih.gov

Table 2: Potential AI and Machine Learning Applications in Compound Optimization

Application Area AI/ML Technique Objective Potential Impact on this compound Synthesis
Biocatalyst Discovery Genome Mining, Sequence Analysis Identify novel enzymes (e.g., imidases, lipases) with desired activity. Faster identification of highly selective biocatalysts for chiral synthesis.
Enzyme Engineering Predictive Structural Modeling Guide rational design and directed evolution of enzymes. Enhanced enzyme stability, activity, and enantioselectivity.
Reaction Optimization Predictive Modeling, Design of Experiments Optimize reaction conditions (pH, temp., etc.) for yield and purity. Higher process efficiency, reduced costs, and minimized waste.
Retrosynthetic Analysis Deep Learning, Neural Networks Propose novel and efficient synthetic pathways. Discovery of more economical and sustainable manufacturing routes.

Patent Landscape and Commercialization Potential in a Research Context

The patent landscape surrounding this compound is primarily focused on methods for its stereoselective synthesis, reflecting its importance as a chiral building block for pharmaceuticals. Several patents detail processes for producing optically active 3-substituted glutaric acid monoamides, with specific claims and examples for the 3-(4-chlorophenyl) derivative.

A key area of innovation covered by patents involves biocatalytic methods. For example, patents describe processes for the production of optically active 3-substituted glutaric acid monoamides by treating the corresponding diamide (B1670390) with an amidase-type enzyme. google.com These patents often cover the screening of various microorganisms to find those that produce enzymes with high enantioselectivity. google.com Another patented approach involves the asymmetric hydrolysis of 3-substituted glutaric acid diesters using enzymes like lipases to obtain a chiral monoester, which is then converted to the monoamide. google.com These patented enzymatic processes are significant as they offer a more environmentally friendly and efficient route to the desired enantiomerically pure compound compared to classical resolution techniques.

The commercialization potential of this compound is intrinsically linked to its role as a key intermediate in the synthesis of Baclofen, a widely used muscle relaxant. chim.itchemicalbook.com The (R)-enantiomer of Baclofen is the pharmacologically active form, making the efficient, stereoselective synthesis of its precursors, such as (R)-3-(4-chlorophenyl)glutaramic acid, a critical aspect of its commercial production. The development of robust and cost-effective chemoenzymatic or biocatalytic routes is a primary driver for commercialization efforts. chim.itnih.gov

Q & A

Q. What are the validated analytical methods for determining the purity of 3-(4-Chlorophenyl)glutaramic acid in research samples?

High-performance liquid chromatography (HPLC) with UV detection is commonly employed, calibrated against reference standards (≥97% purity). Researchers should optimize mobile phases (e.g., acetonitrile/water gradients) to resolve the compound from potential impurities like unreacted intermediates or degradation products . Mass spectrometry (MS) can further confirm molecular identity via fragmentation patterns matching the molecular formula C₁₁H₁₂ClNO₃ (MW 241.67) .

Q. What synthetic routes are available for enantioselective synthesis of this compound?

Bis-lactim ether methodology enables diastereoselective synthesis of all four stereoisomers. For example, (2S,3R)- and (2S,3S)-isomers are synthesized via chiral auxiliary-mediated alkylation, followed by acid hydrolysis. Column chromatography is required for diastereomer separation . Alternative routes include enzymatic resolution or asymmetric catalysis, though yields and selectivity require optimization .

Q. How can researchers mitigate safety risks associated with handling this compound?

Safety data sheets (SDS) indicate hazards (H303/H313/H333) for ingestion, skin contact, and inhalation. Use fume hoods, nitrile gloves, and lab coats. Waste must be segregated and disposed via certified hazardous waste contractors to prevent environmental release of chlorinated byproducts .

Advanced Research Questions

Q. What is the molecular mechanism by which this compound inhibits enzymatic activity?

The compound acts as a competitive inhibitor by binding to the active site of target enzymes (e.g., glutamate-related metabolic enzymes), disrupting substrate access. Structural studies (e.g., X-ray crystallography) reveal hydrophobic interactions between the 4-chlorophenyl group and enzyme pockets, while the glutaramic acid backbone mimics natural substrates . Kinetic assays (e.g., Michaelis-Menten plots) confirm reduced Vmax and unchanged Km in the presence of the inhibitor .

Q. How does the compound’s stability vary under different environmental conditions, and what are its degradation pathways?

Hydrolysis studies in aqueous buffers (pH 2–12) show pH-dependent degradation: under acidic conditions, the amide bond cleaves to form 3-(4-chlorophenyl)glutaric acid, while alkaline conditions promote dechlorination. Photodegradation under UV light generates chlorinated aromatic byproducts, requiring LC-MS/MS for tracking . Soil adsorption studies indicate moderate mobility, suggesting potential persistence in agricultural systems .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) may arise from cell line variability or impurity interference. Researchers should standardize protocols:

  • Use >98% pure compound (verified via NMR/HPLC) .
  • Include controls for metabolic activation (e.g., S9 liver fractions) in genotoxicity assays .
  • Cross-validate results across multiple models (e.g., in vitro hepatocytes vs. in vivo zebrafish) .

Q. How can computational modeling predict the compound’s interactions with novel biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify potential binding sites in proteins. For example, the chlorophenyl moiety’s hydrophobicity favors interactions with ATP-binding cassettes (ABC transporters), while the carboxylic acid group engages in hydrogen bonding with kinase active sites . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

  • Synthesize analogs with substituents at the phenyl ring (e.g., electron-withdrawing groups) or modifications to the glutaramic acid backbone.
  • Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with biological activity .
  • Pair SAR data with cheminformatics tools (e.g., QSAR models) to prioritize derivatives for synthesis .

Q. How to address challenges in quantifying trace levels of this compound in complex matrices (e.g., biological fluids)?

Solid-phase extraction (SPE) with C18 cartridges followed by UPLC-MS/MS (multiple reaction monitoring mode) achieves detection limits <1 ng/mL. Deuterated internal standards (e.g., this compound-d4) correct for matrix effects .

Retrosynthesis Analysis

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Reactant of Route 1
3-(4-Chlorophenyl)glutaramic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)glutaramic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.